molecular formula C13H13NO2 B5537629 N-(2-furylmethyl)-2-methylbenzamide

N-(2-furylmethyl)-2-methylbenzamide

Cat. No. B5537629
M. Wt: 215.25 g/mol
InChI Key: UXIIWEXTWQAJSJ-UHFFFAOYSA-N
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Description

N-(2-furylmethyl)-2-methylbenzamide belongs to a class of organic compounds known for their diverse chemical properties and applications in various fields of chemistry. While direct studies on this compound are scarce, research on related benzamides and furyl compounds provides valuable information on their synthesis, structure, reactions, and properties.

Synthesis Analysis

The synthesis of similar compounds involves various chemical strategies, including directed metalation, carbonylation, and catalytic cyclopropanation reactions. For instance, directed metalation of N-tert-butyl-N-methyl-2-methoxybenzamide demonstrated the synthetic utility of N-tert-butyl-N-methylbenzamides in preparing other complex organic molecules through metalation and reaction with methyl iodide (Reitz & Massey, 1990). Similarly, palladium iodide catalyzed multicomponent carbonylative approaches have been used to synthesize functionalized isoindolinone and isobenzofuranimine derivatives, showcasing a method that could be applicable to the synthesis of N-(2-furylmethyl)-2-methylbenzamide (Mancuso et al., 2014).

Molecular Structure Analysis

X-ray diffraction methods and DFT calculations provide insights into the molecular structures of benzamides, revealing how intermolecular interactions influence molecular geometry. Studies on related compounds, such as N-phenylbenzamides, have determined their crystal structures, highlighting the significance of hydrogen bonding in their molecular configuration (Duke & Codding, 1992).

Chemical Reactions and Properties

Research on the chemical reactions of benzamides and furyl compounds includes the exploration of C-H bond activation/borylation catalyzed by iron N-heterocyclic carbene complexes, revealing potential pathways for functionalizing such compounds (Hatanaka et al., 2010). The metabolic conversion of benzamides to N-hydroxymethyl compounds also illustrates their reactivity and transformation under biological conditions (Ross et al., 1983).

Physical Properties Analysis

The physical properties of benzamides, such as melting points, solubility, and crystalline structure, are influenced by their molecular structure and intermolecular interactions. The crystal structure analysis of compounds like m-methylbenzamide provides insights into the arrangement and bonding within the crystal lattice, affecting their physical characteristics (OriiSeiki et al., 1963).

Chemical Properties Analysis

The chemical properties, including reactivity, stability, and functional group transformations, are pivotal in understanding the behavior of benzamides in various chemical contexts. Studies on the demethylation of N,N-dimethylbenzamides, for example, shed light on their metabolic pathways and the stability of metabolically generated N-(hydroxymethyl) compounds (Constantino et al., 1992).

Scientific Research Applications

Environmental Health and Exposure Assessment

  • Parabens in Consumer Products : Studies have examined the presence of parabens, compounds similar in chemical structure to N-(2-furylmethyl)-2-methylbenzamide, in various consumer products. Parabens are used as preservatives in cosmetics, pharmaceuticals, and food products. Research on urinary concentrations of parabens has revealed widespread human exposure to these chemicals, raising concerns about potential health risks due to their endocrine-disrupting effects. One study focused on the relationship between urinary concentrations of parabens and markers of male reproductive health, finding no significant association but noting the need for further investigation due to variability in exposure and modest sample sizes (Meeker, Yang, Ye, Calafat, & Hauser, 2010).

Pharmacology and Drug Development

  • PET Imaging for Tumor Proliferation : Another application area for similar compounds is in pharmacology, where N-(4-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)butyl)-2-(2-18F-fluoroethoxy)-5-methylbenzamide (18F-ISO-1) was used in PET imaging to evaluate tumor proliferation. This study demonstrated the potential of such compounds in assessing the proliferative status of solid tumors, providing a basis for their use in clinical diagnostics and treatment monitoring (Dehdashti, Laforest, Gao, Shoghi, Aft, Nussenbaum, Kreisel, Bartlett, Cashen, Wagner-Johnson, & Mach, 2013).

Environmental Monitoring

  • Exposure to Parabens : Environmental studies have also focused on the exposure to parabens, noting their ubiquity in consumer products and the environment. Research in this area aims to understand the pathways through which humans are exposed to these compounds and to assess the potential health impacts. Such studies provide a context for examining the environmental and health implications of chemical compounds, including N-(2-furylmethyl)-2-methylbenzamide, especially considering their persistence and bioaccumulation potential (Calafat, Ye, Wong, Bishop, & Needham, 2010).

Mechanism of Action

The mechanism of action of a compound refers to how it interacts with biological systems. Benzamides can have a variety of biological activities, depending on their exact structure . For example, some benzamides have been found to have anticancer activity . The specific mechanism of action of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its structure and the biological system it is interacting with.

Safety and Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it is handled and used . For example, some benzamides can be harmful if swallowed . The specific safety and hazards of “N-(2-furylmethyl)-2-methylbenzamide” would depend on its specific properties and uses.

properties

IUPAC Name

N-(furan-2-ylmethyl)-2-methylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13NO2/c1-10-5-2-3-7-12(10)13(15)14-9-11-6-4-8-16-11/h2-8H,9H2,1H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UXIIWEXTWQAJSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NCC2=CC=CO2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

215.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(furan-2-ylmethyl)-2-methylbenzamide

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